![molecular formula C22H16BeN2O2 B12301917 Bis[2-(2-pyridinyl)phenolato]beryllium CAS No. 220694-90-6](/img/structure/B12301917.png)

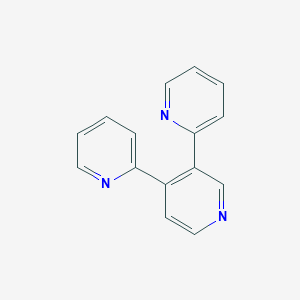

Bis[2-(2-pyridinyl)phenolato]beryllium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de Bis[2-(2-piridinil)fenolato]berilio generalmente implica la reacción de cloruro de berilio con 2-(2-hidroxifenil)piridina en presencia de una base. La reacción se lleva a cabo en un solvente orgánico como el tetrahidrofurano (THF) bajo una atmósfera inerte para evitar la oxidación. El producto luego se purifica mediante sublimación para lograr alta pureza .

Métodos de Producción Industrial

La producción industrial de Bis[2-(2-piridinil)fenolato]berilio sigue rutas sintéticas similares pero a mayor escala. El proceso involucra un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto a menudo se produce en formas de alta y ultra alta pureza (99%, 99.9%, 99.99%, 99.999%) para satisfacer los estrictos requisitos de las aplicaciones electrónicas y farmacéuticas .

Análisis De Reacciones Químicas

Tipos de Reacciones

Bis[2-(2-piridinil)fenolato]berilio experimenta diversas reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar bajo condiciones específicas, lo que lleva a la formación de óxido de berilio y otros subproductos.

Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados de menor estado de oxidación.

Sustitución: Los ligandos fenolato pueden ser sustituidos por otros ligandos bajo condiciones apropiadas.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio (LiAlH4).

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir óxido de berilio, mientras que las reacciones de sustitución pueden producir una variedad de complejos de berilio con diferentes ligandos .

Aplicaciones Científicas De Investigación

Bis[2-(2-piridinil)fenolato]berilio tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como reactivo y catalizador en diversas reacciones de síntesis orgánica.

Biología: Las propiedades de fluorescencia del compuesto lo hacen útil en aplicaciones de imágenes biológicas y diagnósticas.

Medicina: Se están realizando investigaciones sobre su posible uso en sistemas de administración de fármacos y como agente terapéutico.

Industria: Es un material clave en la producción de OLED de alta eficiencia, que sirve como material de capa de transporte de electrones y bloqueo de huecos/excitones

Mecanismo De Acción

El mecanismo por el cual Bis[2-(2-piridinil)fenolato]berilio ejerce sus efectos está relacionado principalmente con sus propiedades electrónicas. La alta movilidad electrónica y el nivel de energía triplete del compuesto permiten procesos eficientes de transporte de carga y transferencia de energía. En los OLED, actúa como una capa de transporte de electrones y bloqueo de huecos, facilitando la recombinación de electrones y huecos para producir luz .

Comparación Con Compuestos Similares

Compuestos Similares

- Bis(2-(2-hidroxifenil)piridina)berilio

- Trifluorometanosulfonato de berilio

- Acetilacetonato de berilio

- 2-Etilhexanoato de berilio

Singularidad

Bis[2-(2-piridinil)fenolato]berilio destaca por su combinación única de alta movilidad electrónica, alto nivel de energía triplete y excelente capacidad de transporte de carga. Estas propiedades lo hacen particularmente adecuado para su uso en OLED de alta eficiencia, donde sirve como una capa de transporte de electrones y bloqueo de huecos .

Propiedades

Número CAS |

220694-90-6 |

|---|---|

Fórmula molecular |

C22H16BeN2O2 |

Peso molecular |

349.4 g/mol |

Nombre IUPAC |

beryllium;2-pyridin-2-ylphenolate |

InChI |

InChI=1S/2C11H9NO.Be/c2*13-11-7-2-1-5-9(11)10-6-3-4-8-12-10;/h2*1-8,13H;/q;;+2/p-2 |

Clave InChI |

HRQXKKFGTIWTCA-UHFFFAOYSA-L |

SMILES canónico |

[Be+2].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-].C1=CC=C(C(=C1)C2=CC=CC=N2)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;dihydrate;trihydrochloride](/img/structure/B12301848.png)

![6-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]hexylazanium;dichloride](/img/structure/B12301876.png)

![[(4E,11Z)-4-ethylidene-6,7,14-trimethyl-3,8,17-trioxo-2,9-dioxa-14-azabicyclo[9.5.1]heptadec-11-en-7-yl] acetate](/img/structure/B12301887.png)

![5-(Carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12301890.png)

![Tricyclo[2.2.1.02,6]heptane-1,3-dicarboxylic acid, 3-amino-,(1R,2R,3R,4S,6S)-rel-](/img/structure/B12301898.png)

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)